molecular formula C26H25NO3 B14395280 N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide CAS No. 88122-85-4

N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide

Cat. No.: B14395280
CAS No.: 88122-85-4
M. Wt: 399.5 g/mol
InChI Key: RBCWPMPQMRBPKE-UHFFFAOYSA-N
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Description

N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C24H23NO3 It is known for its unique structure, which includes two naphthalene rings connected through an ethyl chain to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide typically involves the reaction of naphthalen-1-ol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like DMF.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: Similar structure but with naphthalene rings in the 2-position.

    N-(2-(naphthalen-1-yloxy)ethyl)acetamide: Contains only one naphthalene ring.

    N-(2-(quinolin-8-yloxy)ethyl)acetamide: Contains a quinoline ring instead of naphthalene.

Uniqueness

N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is unique due to the presence of two naphthalene rings, which can enhance its fluorescence properties and potential interactions with biological molecules. This makes it particularly valuable in applications requiring strong fluorescence or specific molecular interactions .

Properties

CAS No.

88122-85-4

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-bis(2-naphthalen-1-yloxyethyl)acetamide

InChI

InChI=1S/C26H25NO3/c1-20(28)27(16-18-29-25-14-6-10-21-8-2-4-12-23(21)25)17-19-30-26-15-7-11-22-9-3-5-13-24(22)26/h2-15H,16-19H2,1H3

InChI Key

RBCWPMPQMRBPKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC1=CC=CC2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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